![molecular formula C19H14OSe B14308077 Phenyl[4-(phenylselanyl)phenyl]methanone CAS No. 110589-53-2](/img/structure/B14308077.png)
Phenyl[4-(phenylselanyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl[4-(phenylselanyl)phenyl]methanone is an organic compound that features a phenyl group attached to a methanone moiety, with a phenylselanyl substituent on the para position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(phenylselanyl)phenyl]methanone typically involves the reaction of 4-bromobenzophenone with diphenyl diselenide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
Phenyl[4-(phenylselanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
科学研究应用
Phenyl[4-(phenylselanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of Phenyl[4-(phenylselanyl)phenyl]methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the activation of intrinsic and extrinsic apoptotic pathways.
相似化合物的比较
Phenyl[4-(phenylselanyl)phenyl]methanone can be compared with other similar compounds, such as:
Bis[4-(phenylethynyl)phenyl]methanone: Similar in structure but contains ethynyl groups instead of the phenylselanyl group.
Phenyl[4-(phenylthio)phenyl]methanone: Contains a phenylthio group instead of the phenylselanyl group, which may result in different chemical reactivity and biological activity.
Phenyl[4-(phenylsulfonyl)phenyl]methanone: Features a phenylsulfonyl group, which can significantly alter its chemical and biological properties.
属性
CAS 编号 |
110589-53-2 |
|---|---|
分子式 |
C19H14OSe |
分子量 |
337.3 g/mol |
IUPAC 名称 |
phenyl-(4-phenylselanylphenyl)methanone |
InChI |
InChI=1S/C19H14OSe/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H |
InChI 键 |
WETNUBWSJAQPTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[Se]C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
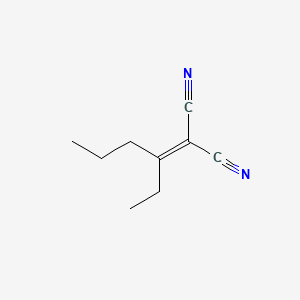
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
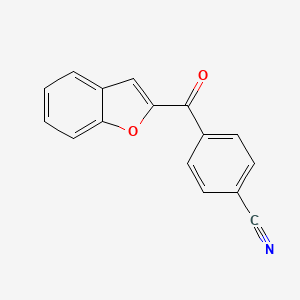
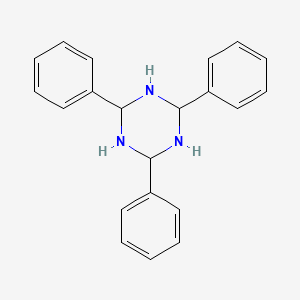
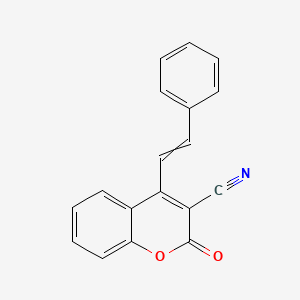
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
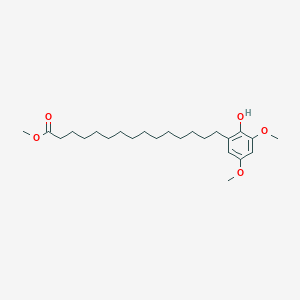


![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
